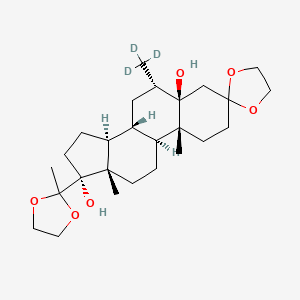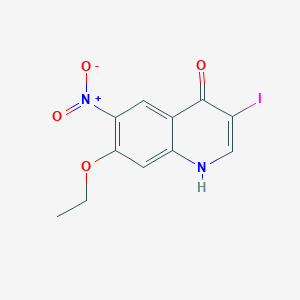
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxyquinoline followed by iodination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and green chemistry principles can also be incorporated to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7-Ethoxy-4-hydroxy-3-iodo-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with biological molecules, enhancing its activity .
類似化合物との比較
7-Ethoxy-4-hydroxy-6-nitroquinoline: Lacks the iodine atom, which may reduce its reactivity.
4-Hydroxy-6-nitroquinoline: Lacks both the ethoxy and iodine groups, making it less versatile in chemical reactions.
7-Ethoxy-4-hydroxy-3-chloro-6-nitroquinoline: Similar structure but with chlorine instead of iodine, which can affect its reactivity and biological activity.
Uniqueness: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of ethoxy, hydroxy, nitro, and iodine groups makes it a versatile compound for various applications .
特性
分子式 |
C11H9IN2O4 |
|---|---|
分子量 |
360.10 g/mol |
IUPAC名 |
7-ethoxy-3-iodo-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9IN2O4/c1-2-18-10-4-8-6(3-9(10)14(16)17)11(15)7(12)5-13-8/h3-5H,2H2,1H3,(H,13,15) |
InChIキー |
CYNHBATWWUEDEI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)NC=C(C2=O)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


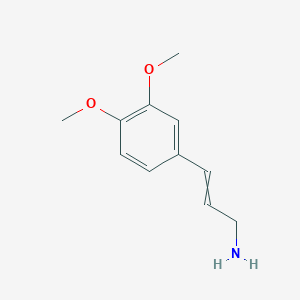
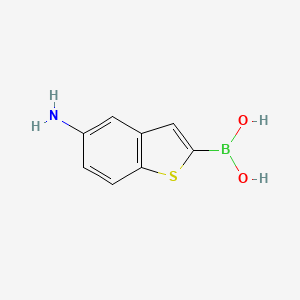

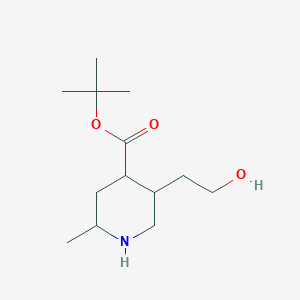
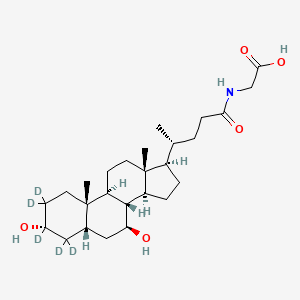

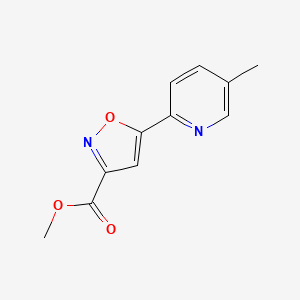

![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
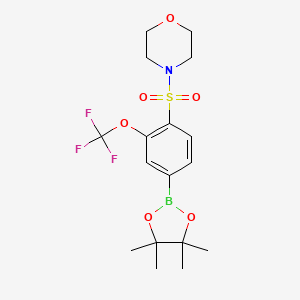
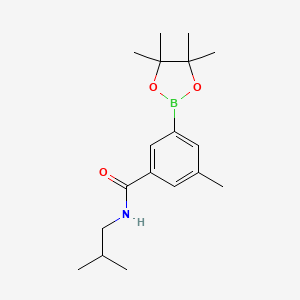
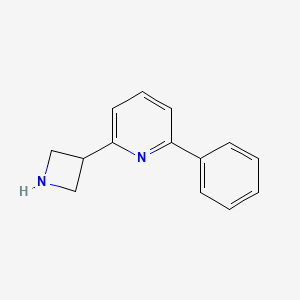
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
